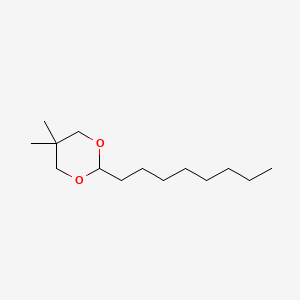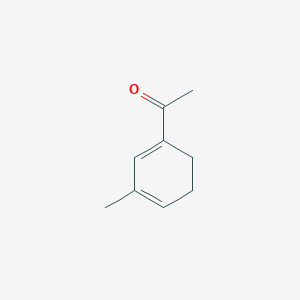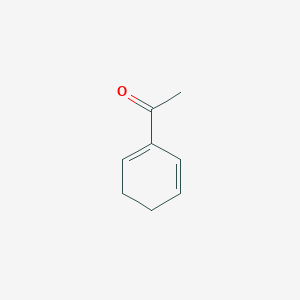
1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one is an organic compound with the molecular formula C8H10O It is a ketone derivative of cyclohexa-1,5-diene, characterized by the presence of a carbonyl group attached to the ethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexa-1,5-diene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate complex, which then undergoes rearrangement to yield the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize side reactions and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexa-1,5-diene-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Cyclohexa-1,5-diene-1,2-dione
Reduction: 1-(Cyclohexa-1,5-dien-1-yl)ethanol
Substitution: Depending on the nucleophile, products such as amides, thioethers, or haloketones
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one can be compared with other similar compounds, such as:
Cyclohexa-1,4-diene-1-one: This compound has a similar structure but differs in the position of the double bonds. It exhibits different reactivity and applications.
Cyclohexa-2,5-diene-1-one: Another isomer with distinct chemical properties and uses.
Cyclohexa-1,5-diene-1,2-dione: An oxidized derivative with unique applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
75250-64-5 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
1-cyclohexa-1,5-dien-1-ylethanone |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
HWODCYBCRDCIIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


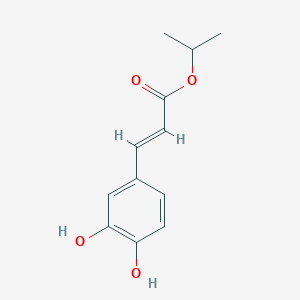
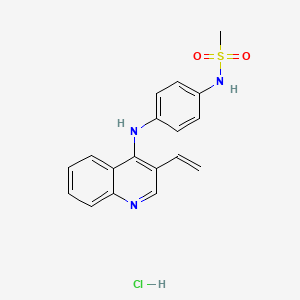

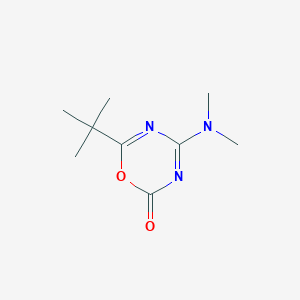

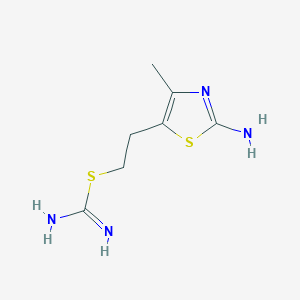
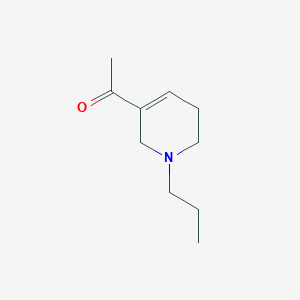

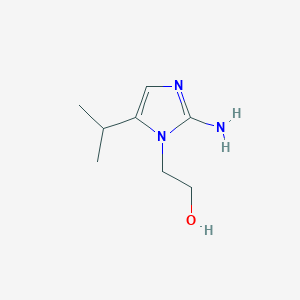
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
